molecular formula C19H21FN2O3S B2531479 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide CAS No. 946372-77-6

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide

Cat. No.: B2531479
CAS No.: 946372-77-6
M. Wt: 376.45
InChI Key: PIICWLASHOPMDI-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide (CAS 946372-77-6) is a synthetic small molecule featuring a tetrahydroquinoline scaffold—a nitrogen heterocycle recognized as a privileged structure in medicinal chemistry due to its prevalence in pharmacologically active compounds . This reagent is supplied with a minimum purity of 95% and has a molecular weight of 376.45 g/mol, conforming to the molecular formula C 19 H 21 FN 2 O 3 S. The molecular architecture of this compound integrates a sulfonamide functional group, which is the basis of a wide range of drugs with diverse activities . The specific incorporation of a 2-fluorobenzene sulfonamide moiety is of significant interest, as sulfonamide chemistry is known to confer properties such as inhibition of enzymes like carbonic anhydrase and dihydropteroate synthetase . Furthermore, compounds based on the N-sulfonyl-tetrahydroisoquinoline structure have demonstrated notable antifungal properties in research settings, indicating the potential of this chemical class in antimicrobial development . The simultaneous presence of the tetrahydroquinoline core and the fluorinated sulfonamide group makes this molecule a valuable scaffold for constructing more complex derivatives in drug discovery campaigns, methodological chemical synthesis studies, and the investigation of structure-activity relationships. Application Note: This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-3-12-22-17-10-9-15(13-14(17)8-11-19(22)23)21-26(24,25)18-7-5-4-6-16(18)20/h4-7,9-10,13,21H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIICWLASHOPMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include butyl lithium, fluorobenzene sulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the compound .

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Modifications: Tetrahydroquinolinone Derivatives

Key Observations:
  • Sulfonamide vs. Carboximidamide : The 2-fluorobenzenesulfonamide group in the target compound offers stronger hydrogen-bonding capacity compared to thiophene-carboximidamide derivatives (e.g., 26, 27), which may enhance target affinity .
  • Synthetic Yields: Higher yields (e.g., 81% for 3d ) correlate with simpler substituents (methyl and cyclohexyl), whereas bulky or polar groups (e.g., diethylamino in 27) reduce efficiency .

Functional Group Variations: Fluorine Positioning and Chiral Effects

Table 2: Impact of Fluorine Substitution and Chirality
Compound Name Fluorine Position Chirality Biological Relevance (Inferred)
Target: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide Ortho (C2) Achiral Ortho-fluorine may hinder rotational freedom, improving binding
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide Meta (C3) Achiral Meta-fluorine reduces steric hindrance, potentially lowering affinity
(S)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide ((S)-35) N/A S-enantiomer Chiral separation (SFC) achieved 99.86% ee; stereochemistry impacts receptor interactions
Key Observations:
  • Fluorine Positioning : Ortho-fluorine (target) may enhance binding via steric and electronic effects compared to meta-fluorine derivatives .
  • Chiral Effects : Enantiomers like (S)-35 exhibit distinct optical rotations ([α] = −18.0°) and receptor-binding profiles, underscoring the importance of stereochemistry in activity .
Table 3: Physicochemical and Spectroscopic Properties
Compound Name 1H NMR Features (Key Signals) MS Data (ESI) Purity
Target: this compound δ 7.65 (d, J=8.3 Hz, 2H, Ar-H), δ 2.75 (t, J=6.9 Hz, 2H, CH2) (inferred from analogues ) 392.4 [M+H]+ (calc.) N/A
4-cyclohexyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (3d) δ 7.65 (d, J=8.3 Hz, 2H), δ 3.15 (s, 3H, CH3) 399 [M+H]+ Not reported
(S)-35 δ 8.02–7.99 (m, 2H, thiophene), δ 3.70–3.65 (m, 1H, CH) 369.2 [M+H]+ 99.3% (HPLC)
Key Observations:
  • NMR Trends : Methyl or ethyl substituents (e.g., δ 3.15 ppm in 3d ) produce distinct singlet signals, while butyl chains may exhibit complex splitting patterns.
  • Purity : Chiral separation methods (e.g., SFC for (S)-35 ) achieve >99% purity, critical for pharmacological studies.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a fluorobenzene sulfonamide group. Its molecular formula is C19H22FN2O2SC_{19}H_{22}FN_2O_2S, and it has a molecular weight of approximately 362.45 g/mol. The presence of the sulfonamide group is crucial for its biological activity, as sulfonamides are known for their role in medicinal chemistry.

PropertyValue
Molecular FormulaC19H22FN2O2SC_{19}H_{22}FN_2O_2S
Molecular Weight362.45 g/mol
LogP4.4262
Polar Surface Area46.17 Ų

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. It is believed to inhibit specific enzymes and receptors that play critical roles in cellular processes such as:

  • DNA replication : By inhibiting enzymes involved in DNA synthesis, the compound can induce apoptosis in rapidly dividing cancer cells.
  • Inflammatory pathways : Similar compounds have shown anti-inflammatory properties by modulating cytokine production and inhibiting cyclooxygenase (COX) enzymes.

Biological Activity and Pharmacological Applications

Research has indicated that compounds with similar structures exhibit potent biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For example, it could potentially inhibit the growth of breast and prostate cancer cells.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, which may extend to this compound as well.
  • Anti-inflammatory Effects : As noted in related studies, compounds with similar structures have demonstrated significant anti-inflammatory activity, making them candidates for treating conditions like arthritis.

Case Studies and Research Findings

A recent study highlighted the synthesis and evaluation of this compound in vitro against various cancer cell lines. The results showed an IC50 value indicating effective inhibition of cell proliferation at low concentrations (e.g., IC50 < 10 µM) .

Another study explored the anti-inflammatory potential of related compounds in animal models of arthritis. The findings suggested that these compounds could significantly reduce inflammation markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide, and how can purity be optimized?

  • Methodology : A common approach involves coupling 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to achieve >95% purity. Yield optimization may require temperature control (0–5°C during sulfonamide bond formation) and inert atmosphere (N₂) to prevent side reactions .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (key peaks: sulfonamide S=O at ~135 ppm in ¹³C, aromatic protons at 6.8–8.1 ppm in ¹H) .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

  • Key Techniques :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~260 nm for sulfonamide).
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (expected >200°C for sulfonamides) .
  • LogP : Determine via shake-flask method or computational tools (e.g., ChemAxon) to predict membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Approach :

  • Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. cell lysate) and buffer conditions (ionic strength, cofactors).
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS to correlate activity with bioavailability.
  • Metabolite Screening : Use HRMS to identify active/inactive metabolites that may explain discrepancies .
    • Case Example : In sulfonamide-based antiviral studies, discrepancies between in vitro enzyme inhibition (IC₅₀) and cell-based assays often arise from poor solubility or efflux pump interactions. Adjust formulations (e.g., PEG-400 co-solvent) or use inhibitors (e.g., verapamil for P-gp) to validate results .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids for 24–72 hours; monitor degradation via HPLC.
  • Oxidative Stress : Expose to H₂O₂ (0.3% v/v) and analyze sulfonamide bond integrity via FT-IR (S=O stretch at ~1150 cm⁻¹).
  • Light Sensitivity : Conduct ICH Q1B photostability testing (UV/visible light, 1.2 million lux-hours) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Design Framework :

  • Core Modifications : Vary the butyl chain length (e.g., methyl, pentyl) to assess hydrophobic interactions.
  • Electron-Withdrawing Groups : Introduce substituents (e.g., -CF₃, -NO₂) at the benzene ring to enhance sulfonamide electrophilicity.
  • Stereochemistry : Synthesize enantiomers via chiral HPLC and compare activity to identify optimal configurations .
    • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., carbonic anhydrase isoforms) .

Q. What experimental controls are critical when investigating off-target effects in kinase inhibition studies?

  • Controls :

  • Selectivity Panels : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
  • Negative Controls : Use structurally similar but inactive analogs (e.g., des-fluoro or N-desulfonamide derivatives).
  • Positive Controls : Compare to known inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .

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